molecular formula C29H36N4O4 B6481934 N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 1223805-95-5

N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B6481934
CAS No.: 1223805-95-5
M. Wt: 504.6 g/mol
InChI Key: KQQAGCFCPWCBNG-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a structurally complex organic compound characterized by a tetrahydroquinazolinone core (a six-membered heterocyclic ring with two ketone groups at positions 2 and 4). This core is substituted with:

  • A carbamoylmethyl group at position 1, linked to a 3-ethylphenyl moiety.
  • A pentanamide chain at position 3, terminating in a cyclohexyl group.

The compound’s synthesis likely involves multi-step reactions, including amide bond formation and nucleophilic substitutions, as suggested by analogous pathways in the literature .

Properties

IUPAC Name

N-cyclohexyl-5-[1-[2-(3-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4/c1-2-21-11-10-14-23(19-21)31-27(35)20-33-25-16-7-6-15-24(25)28(36)32(29(33)37)18-9-8-17-26(34)30-22-12-4-3-5-13-22/h6-7,10-11,14-16,19,22H,2-5,8-9,12-13,17-18,20H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQAGCFCPWCBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of molecules, including heterocyclic amides and pesticidal agents . Below is a detailed comparison:

Heterocyclic Amides with Pentanamide Chains

  • C F2, C F3, C F4 (): Core Structure: These compounds feature a 1,3-dioxoisoindoline core (a five-membered heterocycle with two ketone groups) instead of the tetrahydroquinazolinone ring. Substituents: The pentanamide chain in these analogs is substituted with sulfamoylphenyl groups bearing isoxazole (C F2, C F3) or thiazole (C F4) moieties. Key Differences: The tetrahydroquinazolinone core in the target compound may confer distinct electronic properties compared to the 1,3-dioxoisoindoline system. Additionally, the cyclohexyl and 3-ethylphenyl groups in the target compound enhance lipophilicity relative to the aromatic sulfamoyl substituents in C F2–C F4 .

Pesticidal Carboxamides

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Core Structure: A simple benzamide scaffold lacking heterocyclic rings. Substituents: Contains a trifluoromethyl group and an isopropoxyphenyl moiety.

Triazole and Thiazole Derivatives

  • Compound (3) from : Core Structure: A 1,2,4-triazole ring system. Substituents: Features an ethyl carbamate group and a phenylacetyl moiety. Key Differences: The target compound’s tetrahydroquinazolinone core and carbamoylmethyl linkage differ significantly from the triazole-based architecture, which is often associated with antifungal activity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
Target Compound Tetrahydroquinazolinone Cyclohexyl, 3-ethylphenyl, pentanamide Amide, carbamate, ketone Not specified
C F2 () 1,3-Dioxoisoindoline 3,4-Dimethylisoxazole, sulfamoylphenyl Amide, sulfonamide, ketone Not specified
Flutolanil () Benzamide Trifluoromethyl, isopropoxyphenyl Amide, ether Pesticide
Compound (3) () 1,2,4-Triazole Ethyl carbamate, phenylacetyl Carbamate, amide Synthetic intermediate

Research Implications and Limitations

  • Activity Prediction : While pesticidal carboxamides like flutolanil target fungal enzymes, the target compound’s heterocyclic core and bulky substituents suggest possible kinase or protease inhibition, though experimental validation is needed.
  • Evidence Gaps : The provided materials lack explicit data on the target compound’s synthesis, bioactivity, or pharmacokinetics, limiting direct functional comparisons.

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